molecular formula C19H17NO4 B040381 1-(Fmoc-amino)cyclopropanecarboxylic acid CAS No. 116857-11-5

1-(Fmoc-amino)cyclopropanecarboxylic acid

Cat. No.: B040381
CAS No.: 116857-11-5
M. Wt: 323.3 g/mol
InChI Key: OPPOISJKHBLNPD-UHFFFAOYSA-N
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Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid is a synthetic compound widely used in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Mechanism of Action

Target of Action

Fmoc-acpc-oh, also known as 1-(Fmoc-amino)cyclopropanecarboxylic acid, is primarily used as a protecting group in organic synthesis . It is commonly used to protect amino or hydroxyl groups to prevent them from being affected by other reagents or reaction conditions .

Mode of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in peptide synthesis, particularly in the formation and protection of amine groups .

Pharmacokinetics

It is known that the compound is stable at room temperature and soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .

Result of Action

The primary result of Fmoc-acpc-oh’s action is the protection of sensitive functional groups during organic synthesis . This allows for selective reactions to occur without interference from these functional groups.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-acpc-oh. For instance, the compound is stable at room temperature and should be stored at 2-8°C . It is also soluble in organic solvents, which can affect its reactivity . Safety precautions should be taken to avoid skin, eye, and respiratory exposure .

Preparation Methods

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide .

Scientific Research Applications

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid has several scientific research applications:

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPOISJKHBLNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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